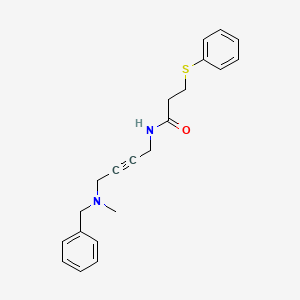
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-(phenylthio)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-(phenylthio)propanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a benzyl group, a methylamino group, a but-2-yn-1-yl chain, and a phenylthio group, making it a subject of interest for researchers exploring new chemical reactions and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-(phenylthio)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the But-2-yn-1-yl Intermediate: This step involves the alkylation of a suitable alkyne precursor with a benzyl halide in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Amination: The intermediate is then reacted with methylamine to introduce the methylamino group.
Thioether Formation: The phenylthio group is introduced via a nucleophilic substitution reaction, where a thiol (e.g., thiophenol) reacts with an appropriate electrophilic intermediate.
Amidation: Finally, the propanamide moiety is formed through an amidation reaction, typically using an acid chloride or anhydride in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.
化学反応の分析
Types of Reactions
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can reduce the amide group to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide (NaN₃) or thiols.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, under acidic or basic conditions.
Reduction: LiAlH₄, NaBH₄, typically in anhydrous solvents like ether or THF.
Substitution: NaN₃, thiols, often in polar aprotic solvents like DMF or DMSO.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Azides, thioethers.
科学的研究の応用
Chemistry
In organic synthesis, N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-(phenylthio)propanamide can serve as a versatile intermediate for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound may exhibit biological activity due to its structural features. It could be explored for potential pharmacological properties, such as enzyme inhibition or receptor binding, which are crucial in drug discovery and development.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, including polymers and coatings, where its unique chemical properties can impart desirable characteristics such as increased durability or specific reactivity.
作用機序
The mechanism by which N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-(phenylthio)propanamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
類似化合物との比較
Similar Compounds
- N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-(phenylthio)acetamide
- N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-(phenylthio)butanamide
Uniqueness
Compared to similar compounds, N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-(phenylthio)propanamide stands out due to its specific combination of functional groups, which can lead to unique reactivity and potential biological activity. The presence of both a phenylthio group and a but-2-yn-1-yl chain provides a distinct chemical environment that can be exploited in various synthetic and biological applications.
特性
IUPAC Name |
N-[4-[benzyl(methyl)amino]but-2-ynyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2OS/c1-23(18-19-10-4-2-5-11-19)16-9-8-15-22-21(24)14-17-25-20-12-6-3-7-13-20/h2-7,10-13H,14-18H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GENHZLQVNAWZQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#CCNC(=O)CCSC1=CC=CC=C1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














